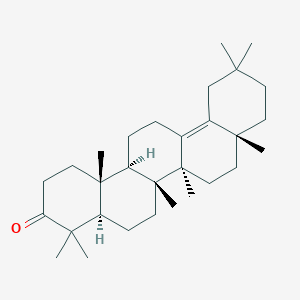

13(18)-Oleanen-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

13(18)-Oleanen-3-one is a natural product found in Sedum sarmentosum, Cissus quadrangularis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

1.1 Anti-Alzheimer Activity

Recent studies have indicated that extracts containing 13(18)-Oleanen-3-one exhibit significant neuroprotective effects, particularly in models of Alzheimer's disease. The compound was shown to improve cognitive function in Alzheimer's rats, suggesting its potential as a therapeutic agent for neurodegenerative diseases . The underlying mechanisms may involve modulation of neuroinflammatory pathways and enhancement of synaptic plasticity.

1.2 Anticancer Properties

Research has demonstrated that derivatives of oleanane-type triterpenoids, including this compound, possess anticancer properties. These compounds have been evaluated for their ability to inhibit the proliferation of cancer cells and induce apoptosis. For instance, studies have shown that modifications at specific carbon positions enhance their cytotoxic effects against various cancer cell lines .

Antioxidant and Anti-inflammatory Effects

2.1 Antioxidant Activity

this compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals and reduce lipid peroxidation has been documented, making it a candidate for inclusion in formulations aimed at preventing oxidative damage .

2.2 Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound exhibits anti-inflammatory properties that may be beneficial in treating inflammatory conditions. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby providing a dual action against oxidative stress and inflammation .

Pharmaceutical Applications

3.1 Drug Development

The unique structural characteristics of this compound make it a valuable scaffold for drug development. Researchers are exploring its derivatives for enhanced bioactivity and reduced toxicity profiles. The synthesis of modified oleanane derivatives has led to compounds with improved pharmacological properties, particularly in targeting specific diseases such as hepatitis B and various cancers .

3.2 Formulation in Herbal Medicine

The incorporation of this compound into herbal medicine formulations is gaining traction due to its therapeutic benefits. Its presence in traditional medicinal plants suggests a historical use that is now being validated through modern scientific methods .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

2.1. Lactonization Reactions

One of the notable reactions involving 13(18)-Oleanen-3-one is lactonization, which transforms the compound into a lactone through intramolecular cyclization.

-

Reaction Mechanism : Under acidic conditions, the C12=C13 double bond can undergo protonation, leading to the formation of a carbocation. This carbocation can facilitate nucleophilic attack by the carbonyl oxygen, resulting in lactone formation.

-

Conditions : The reaction typically employs bismuth trifluoromethanesulfonate as a catalyst in dichloromethane solvent.

-

Yield : The lactonization of oleanolic acid derivatives has been reported to yield up to 95% of the desired lactone product .

2.2. Claisen Schmidt Condensation

Another significant reaction pathway for synthesizing derivatives of this compound involves Claisen Schmidt condensation.

-

Reaction Steps :

-

Oxidation : The initial step involves oxidation using pyridinium chlorochromate (PCC) to convert oleanolic acid into an appropriate aldehyde.

-

Condensation : The aldehyde then reacts with various aromatic aldehydes in the presence of lithium hydroxide to form arylidene derivatives.

-

-

Results : This method has produced several derivatives with yields ranging from 80% to 93%, showcasing the versatility of this compound in synthetic organic chemistry .

2.3. Biological Activity and Functionalization

The chemical modifications of this compound have been explored for their biological activities, particularly anti-inflammatory properties.

-

In vitro Studies : Various derivatives synthesized through Claisen Schmidt condensation were screened for their ability to inhibit nitric oxide production and cytokine release (IL-6 and TNF-α) in RAW 264.7 cells.

-

Findings : Derivatives exhibited varying degrees of activity, with some showing significantly enhanced anti-inflammatory effects compared to the parent compound .

3.1. Yield Data for Claisen Schmidt Condensation

| Compound | R Group | Time of Reaction (h) | Yield (%) |

|---|---|---|---|

| 3a | - | 3 | 92 |

| 3b | - | 2 | 93 |

| 3c | - | 4 | 83 |

| 3d | - | 2.5 | 88 |

| 3e | - | 4 | 92 |

| ... | ... | ... | ... |

| Total | - | Average ~87% |

3.2. Key Reaction Conditions for Lactonization

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Bismuth trifluoromethanesulfonate | Dichloromethane | Reflux | Up to 95% |

Eigenschaften

Molekularformel |

C30H48O |

|---|---|

Molekulargewicht |

424.7 g/mol |

IUPAC-Name |

(4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,13,14,14a-dodecahydro-1H-picen-3-one |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-23H,9-19H2,1-8H3/t22-,23+,27+,28-,29+,30+/m0/s1 |

InChI-Schlüssel |

KPUDOJPVQQJLGI-CKARLABJSA-N |

SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C |

Isomerische SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C |

Synonyme |

amyrone delta-amyrone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.